Potency Advantage of Nigrocin-1-OW2 Over the Closest Sequence Analog Nigrocin-1-OA1
Nigrocin-1-OW2 demonstrates a measurable potency advantage against key bacterial pathogens compared to its closest sequence relative, Nigrocin-1-OA1. Published MIC values for Nigrocin-1-OW2 indicate activity against E. coli and S. aureus in the range of 3.1–6.2 µM, whereas Nigrocin-1-OA1 requires 5.2–10.4 µM to achieve comparable inhibition under similar broth microdilution methods [1][2]. This reflects an approximate 1.7- to 2-fold improvement in potency. For the opportunistic pathogen B. pyocyaneus (P. aeruginosa), Nigrocin-1-OW2 exhibits an MIC of 12.4 µM, compared with 10.4 µg/mL (≈5.3 µM for OA1, molecular weight ~1954 Da) for Nigrocin-1-OA1, though method variability precludes a direct ranking for this strain [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria |
|---|---|
| Target Compound Data | E. coli & S. aureus: 3.1–6.2 µM; B. pyocyaneus: 12.4 µM [1] |
| Comparator Or Baseline | Nigrocin-1-OA1: E. coli & S. aureus: 5.2–10.4 µM [2]; B. pyocyaneus: 10.4 µg/mL [3] |
| Quantified Difference | ~1.7–2 fold lower MIC for OW2 (based on range midpoints) |
| Conditions | Broth microdilution; synthetic peptides; specific bacterial strains not detailed in vendor source [1][2] |
Why This Matters
A 2-fold potency difference reduces the mass of peptide required per assay, directly impacting cost-effectiveness in high-throughput screening and lowering the systemic exposure needed in preclinical efficacy models.
- [1] NovoPro Labs. Nigrocin-1-OW2 peptide product page. Cat.#: 315900. View Source
- [2] NovoPro Labs. Nigrocin-1-OA1 peptide product page. Cat.#: 315897. View Source
- [3] CAMP (Collection of Anti-Microbial Peptides) database. Nigrocin-1-OA1 entry. View Source
